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molecular formula C11H12N2O2 B8605688 6-hydroxy-1-methyl-1H-indole-3-carboxylic acid methylamide

6-hydroxy-1-methyl-1H-indole-3-carboxylic acid methylamide

Cat. No. B8605688
M. Wt: 204.22 g/mol
InChI Key: ALTIHNKZQMTOFA-UHFFFAOYSA-N
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Patent
US06869962B2

Procedure details

This material was prepared from 6-methoxy-1-methyl-1H-indole-3-carboxylic acid methylamide 21a (453 mg, 2.1 mmol) by treatment with BBr3 in a manner as previously described for example 1d to give 219 mg (51%) of a pale orange solid. 1H NMR (CD3OD) δ7.75 (1H, d, J=8.5 Hz), 7.47 (1H, s), 6.61-6.66 (2H, m), 3.62 (3H, s), 3.24 (1H, s), 2.79 (3H, s). ESIMS (MH+): 205.10.
Name
6-methoxy-1-methyl-1H-indole-3-carboxylic acid methylamide
Quantity
453 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][C:10]([O:14]C)=[CH:11][CH:12]=2)[N:7]([CH3:16])[CH:6]=1)=[O:4].B(Br)(Br)Br>>[CH3:1][NH:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][C:10]([OH:14])=[CH:11][CH:12]=2)[N:7]([CH3:16])[CH:6]=1)=[O:4]

Inputs

Step One
Name
6-methoxy-1-methyl-1H-indole-3-carboxylic acid methylamide
Quantity
453 mg
Type
reactant
Smiles
CNC(=O)C1=CN(C2=CC(=CC=C12)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C1=CN(C2=CC(=CC=C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 219 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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